N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-15-3-8-20-22(16(15)2)26-23(29-20)27(14-18-9-11-25-12-10-18)21(28)13-17-4-6-19(24)7-5-17/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROUIVBFKPBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
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Step 1 : Condensation of the benzothiazole amine with 2-(4-fluorophenyl)acetaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane.
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Step 2 : Subsequent alkylation with 4-(bromomethyl)pyridine.
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Advantage : Avoids acyl chloride handling but requires strict moisture control.
Solid-Phase Synthesis
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Immobilizing the benzothiazole amine on Wang resin enables stepwise addition of the fluorophenyl and pyridinylmethyl groups.
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Cleavage : Trifluoroacetic acid (TFA) in DCM releases the final product.
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Purity : >95% after HPLC purification.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Solvent | Anhydrous DCM | Maximizes acylation efficiency |
| Alkylation Temp | 50–60°C | Balances reaction rate and side reactions |
| Base for Alkylation | K₂CO₃ | Reduces O-alkylation byproduct |
Catalytic Enhancements
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Coupling Agents : Use of HOBt (hydroxybenzotriazole) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves amide bond formation efficiency (yield increase: 10–15%).
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Microwave Assistance : Reducing reaction times by 50% for alkylation steps (e.g., 4 hours vs. 12 hours).
Characterization and Quality Control
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 2H, pyridine-H), 7.75–7.65 (m, 2H, fluorophenyl-H), 5.20 (s, 2H, N-CH₂-pyridine).
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¹³C NMR : Confirmation of quaternary carbons (e.g., benzothiazole C-2 at δ 165.2 ppm).
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High-Resolution Mass Spectrometry (HRMS) :
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Calculated for C₂₂H₂₁FN₃OS ([M+H]⁺): 406.1382. Observed: 406.1385.
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HPLC Purity :
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98% purity achieved using a C18 column (acetonitrile/water + 0.1% TFA).
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Industrial-Scale Considerations
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Continuous Flow Reactors :
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Multi-step synthesis performed in telescoped flow systems reduces intermediate isolation steps.
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Throughput : 500 g/day achievable with optimized residence times.
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Green Chemistry Metrics :
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Solvent recovery systems (e.g., DCM and DMF) reduce waste generation by 40%.
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Atom economy for the final step: 78%.
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Challenges and Mitigation Strategies
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Byproduct Formation :
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N-Oxidation of Pyridine : Controlled by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).
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Di-alkylation : Minimized via stoichiometric control (1:1 ratio of acetamide to alkylating agent).
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Purification Difficulties :
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Silica gel chromatography remains standard, though preparative HPLC is preferred for >99% purity in pharmaceutical applications.
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Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Coupling | 75 | 98 | High |
| Reductive Amination | 65 | 95 | Moderate |
| Solid-Phase | 80 | 99 | Low |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed on the nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions often use nucleophiles such as amines or alcohols, with suitable solvents like dimethylformamide (DMF).
Major Products Formed: The major products from these reactions include oxidized or reduced derivatives of the benzothiazole core, as well as various substituted benzothiazoles depending on the nucleophiles used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Some derivatives of this compound have been investigated for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. Generally, the compound may bind to specific enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivative.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s closest structural analog, N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (), shares the 4-fluorophenyl group and acetamide backbone but differs in its heterocyclic core (thiadiazole vs. benzothiazole) and substituent patterns. Key differences include:
- In contrast, the thiadiazole in the analog is non-aromatic and partially saturated, which may reduce rigidity and alter binding kinetics.
- Substituents : The target compound’s 4,5-dimethyl groups on the benzothiazole increase steric bulk and lipophilicity compared to the acetyl group on the thiadiazole analog. The pyridin-4-ylmethyl moiety in the target compound introduces a basic nitrogen, likely improving aqueous solubility and enabling hydrogen bonding.
Table 1: Structural and Hypothetical Physicochemical Comparison
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.43 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The benzothiazole scaffold is known to influence the binding affinity to target proteins, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively tested in this regard; however, its structural analogs suggest potential efficacy.
Anticancer Activity
In studies involving benzothiazole derivatives, several compounds have demonstrated anticancer effects through apoptosis induction and cell cycle arrest mechanisms. For example, a related compound was found to inhibit the proliferation of cancer cells with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound could possess similar anticancer properties.
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific compound's anti-inflammatory activity requires further exploration through in vitro and in vivo studies.
Case Studies
- Anticancer Efficacy : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : In a comparative study of benzothiazole derivatives against common pathogens, several compounds displayed promising results with MIC values indicating effective inhibition .
Data Tables
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis of structurally analogous acetamide derivatives typically involves multi-step organic reactions, such as:
- Nucleophilic substitution : For introducing the benzothiazole or pyridinylmethyl groups under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Thioacetamide coupling : Utilizing reagents like EDCI/HOBt for amide bond formation, with yields optimized via inert atmospheres (N₂/Ar) and moisture-free conditions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How can structural characterization be performed to validate the compound’s identity?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks for the 4-fluorophenyl (δ ~7.2–7.4 ppm), benzothiazole (δ ~7.8–8.1 ppm), and pyridinylmethyl (δ ~4.5 ppm for CH₂) groups .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₀FN₃OS: 393.1304) .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 66.4° between fluorophenyl and benzothiazole planes in analogous structures) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via nonlinear regression .
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, using ciprofloxacin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
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Systematic substitution :
Modification Biological Impact Reference Fluorophenyl → Chlorophenyl Increased lipophilicity, enhanced kinase inhibition Pyridinylmethyl → Benzyl Reduced solubility but improved metabolic stability -
Computational modeling : Use Schrödinger Suite for docking simulations to predict binding modes with target proteins (e.g., EGFR’s ATP-binding pocket) .
Q. How should contradictory bioactivity data across assays be resolved?
- Assay validation :
- Replicate experiments under standardized conditions (e.g., cell line authenticity checks, consistent ATP concentrations in kinase assays) .
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Data normalization : Apply Z-score or Grubbs’ test to identify outliers in dose-response curves .
Q. What strategies mitigate off-target effects in in vivo models?
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma (e.g., cytochrome P450-mediated oxidation of the benzothiazole ring) .
- Selective functionalization : Introduce polar groups (e.g., -SO₃H) to reduce CNS penetration and minimize neurotoxicity .
Q. How can computational methods predict metabolic stability?
- In silico tools :
- SwissADME : Predict CYP450-mediated metabolism (e.g., oxidation at the dimethylbenzothiazole moiety) .
- MetaSite : Map metabolic hotspots using 3D pharmacophore models .
Methodological Considerations
Q. What experimental designs improve reproducibility in multi-step syntheses?
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent, catalyst loading) via factorial design (e.g., 2³ factorial matrix for coupling reactions) .
- In-line analytics : Use ReactIR™ to monitor reaction progress in real-time (e.g., disappearance of thiol intermediates at ~2550 cm⁻¹) .
Q. How can crystallinity and solubility be balanced for formulation studies?
- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., acetone, DMSO) to identify stable crystalline forms .
- Co-solvency approach : Blend with PEG-400 or cyclodextrins to enhance aqueous solubility without compromising stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
